6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridazinone moietyThe presence of the 1,2,4-oxadiazole ring is particularly noteworthy, as this structure is known for its bioisosteric properties and a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its fusion with the pyridazinone moiety. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole or pyridazinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.
Mechanism of Action
The mechanism of action of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, potentially inhibiting enzymes or interacting with receptors in the body . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives and pyridazinone-based molecules. Examples include:
- 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole .
Uniqueness
The uniqueness of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one lies in its specific combination of the oxadiazole and pyridazinone rings, which confer distinct bioisosteric properties and potential biological activities .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-2-4-9(5-3-8)12-14-13(19-17-12)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDKHRHBLRGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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